

Application Notes and Protocols for Immunofluorescence Staining in Golvatinib-Treated Cells

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Compound of Interest		
Compound Name:	Golvatinib	
Cat. No.:	B7948654	Get Quote

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These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) staining for the analysis of cells treated with **Golvatinib**, a potent dual inhibitor of c-Met and VEGFR-2 tyrosine kinases. The provided protocols and data presentation formats are intended to facilitate the assessment of **Golvatinib**'s efficacy and mechanism of action in cancer cell lines.

Introduction to Golvatinib

Golvatinib is an orally bioavailable small molecule that selectively inhibits the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1] The aberrant activation of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways is a crucial factor in tumor progression, promoting cell proliferation, survival, migration, invasion, and angiogenesis.[1] Golvatinib has been shown to block the Met/Gab1/PI3K/Akt pathway, which is implicated in resistance to EGFR tyrosine kinase inhibitors (TKIs).[1] By targeting these key pathways, Golvatinib presents a promising therapeutic strategy for various cancers.

Data Presentation Quantitative Analysis of Golvatinib Activity



The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Golvatinib** in various cancer cell lines, providing a quantitative measure of its anti-proliferative activity.

Cell Line	Cancer Type	IC50 (nM)	Reference
MKN45	Gastric Cancer	37	[1]
EBC-1	Lung Cancer	6.2	[1]
Hs746T	Gastric Cancer	23	[1]
SNU-5	Gastric Cancer	24	[1]
A549	Lung Cancer	>1000	[1]
SNU-1	Gastric Cancer	>1000	[1]
MKN74	Gastric Cancer	>1000	[1]

Representative Quantitative Immunofluorescence Data

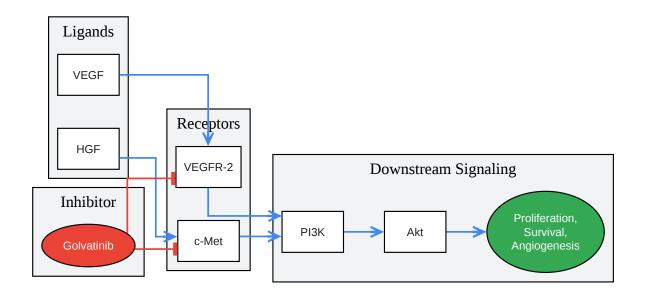
While specific quantitative immunofluorescence data for **Golvatinib** is not readily available in the public domain, the following table illustrates a hypothetical data structure for quantifying the effects of **Golvatinib** on key signaling proteins. This format can be adapted for actual experimental data.

Treatment Group	p-c-Met (Y1234/1235) Mean Fluorescence Intensity (A.U.)	p-VEGFR2 (Y1175) Mean Fluorescence Intensity (A.U.)	p-Akt (S473) Mean Fluorescence Intensity (A.U.)
Vehicle Control	1500 ± 120	1200 ± 95	1800 ± 150
Golvatinib (10 nM)	850 ± 70	700 ± 60	1100 ± 90
Golvatinib (50 nM)	400 ± 35	350 ± 30	600 ± 50
Golvatinib (100 nM)	250 ± 20	200 ± 18	350 ± 30

A.U. = Arbitrary Units



Signaling Pathways and Experimental Workflow Golvatinib Mechanism of Action

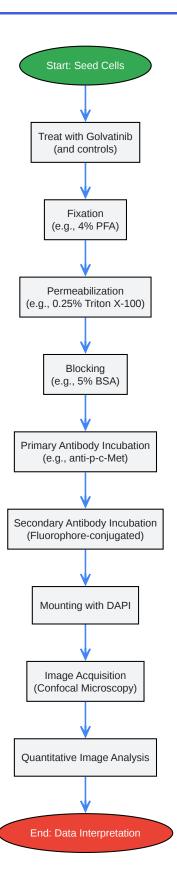


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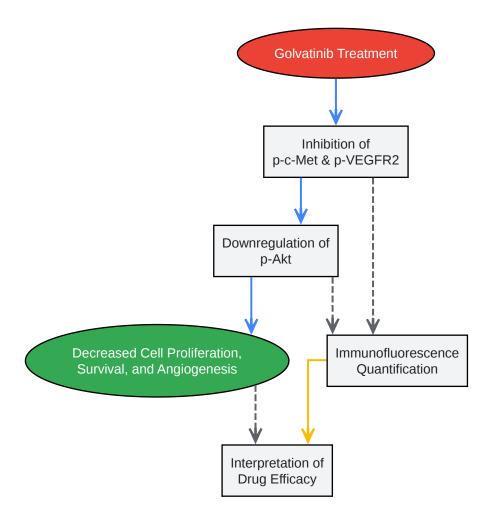
Caption: Golvatinib inhibits c-Met and VEGFR-2, blocking downstream signaling.

Immunofluorescence Experimental Workflow









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References

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